4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol typically involves the condensation reaction between 4-chloro-3,5-dimethylphenol and 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine. The reaction is carried out in an ethanol solution, with the addition of a catalytic amount of acid to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out of the solution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the interaction of Schiff bases with proteins and enzymes.
Material Science: Employed in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function. The imine bond plays a crucial role in its activity, allowing it to form reversible covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)imino]methyl}phenol: Similar structure but lacks the benzoxazole ring.
4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol: Similar structure with different substitution on the phenyl ring.
Uniqueness
The presence of the benzoxazole ring in 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol imparts unique electronic and steric properties, enhancing its interaction with biological targets and making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C22H15Cl3N2O2 |
---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
4-chloro-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C22H15Cl3N2O2/c1-11-7-19(28)15(12(2)21(11)25)10-26-14-4-6-20-18(9-14)27-22(29-20)13-3-5-16(23)17(24)8-13/h3-10,28H,1-2H3 |
InChI Key |
GXZMVDUPLCUEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.